molecular formula C7H8BrNO2 B1342882 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 562074-46-8

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1342882
CAS No.: 562074-46-8
M. Wt: 218.05 g/mol
InChI Key: HAEVZKQRENIKEV-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains a pyrrole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrole derivatives with various functional groups.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction Reactions: Formation of hydrogen-substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can inhibit tubulin polymerization, which is crucial for cell division. This mechanism suggests potential anticancer activity, making it a candidate for further drug development.

Biological Activity
Studies have shown that the compound exhibits moderate antibacterial and antifungal properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.

Materials Science

Metal-Organic Frameworks (MOFs)
The compound is utilized in the construction of novel metal-organic frameworks. These frameworks are being researched for their applications in gas storage and separation technologies. By varying metal ions and synthesis conditions, researchers aim to enhance the performance characteristics of these MOFs.

Catalysis
this compound has been identified as a potential catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable component in sustainable chemistry practices.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be used to create analogs of natural products, expanding the library of compounds available for pharmaceutical research .

Synthesis Techniques
The synthesis of this compound typically involves bromination processes using reagents like N-bromosuccinimide in controlled environments to achieve high yields and purity.

Applications Overview

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer agentsInhibits tubulin polymerization
Materials ScienceMetal-organic frameworksGas storage and separation
Organic SynthesisBuilding block for drugsAnalog synthesis

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of synthesized derivatives of this compound on cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting pathways for further development into therapeutic agents.

Case Study 2: Catalytic Applications
In a recent experiment, researchers employed this compound as a catalyst in the synthesis of various organic compounds under mild conditions. The findings demonstrated improved yields compared to traditional catalysts, highlighting its potential for use in green chemistry applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
  • 4-Chloro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Uniqueness

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine and methyl groups on the pyrrole ring, which can significantly influence its reactivity and biological activity compared to other similar compounds. The bromine atom provides a site for further functionalization, while the methyl groups can affect the compound’s steric and electronic properties .

Biological Activity

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring substituted at the 4-position with a bromine atom and at the 3 and 5 positions with methyl groups, along with a carboxylic acid functional group at the 2-position. This unique configuration contributes to its biological activity, making it a subject of interest in various research studies.

Synthesis

The synthesis of this compound typically involves the bromination of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid using N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at controlled temperatures to ensure high yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential applications in cancer therapy.
  • Case Study : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of pyrrole compounds can significantly reduce cell viability. For instance, certain modifications of the pyrrole structure enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .
CompoundIC50 (µM)Cell LineReference
This compoundTBDA549 (Lung)
Cisplatin~10A549 (Lung)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Target Pathogens : It has shown activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The presence of bromine enhances its binding affinity to bacterial targets.
  • Mechanism : Similar compounds have been reported to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival, although specific mechanisms for this compound are still under investigation.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus<64
Escherichia coli>64

Comparison with Similar Compounds

Compared to other pyrrole derivatives, this compound is unique due to its specific substitutions which influence its reactivity and biological activity. For example:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundModerateEffective against S. aureus
4-Chloro-3,5-dimethyl-1H-pyrrole-2-carboxylic acidHighNot effective

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVZKQRENIKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1Br)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (900 mg) was added 10 mL of a solution of boron tribromide (1 M) in DCM. The mixture was stirred at RT for 16 hours (h), then heated under reflux for 5 h. To complete the reaction neat boron tribromide (1.5 mL) was added dropwise and refluxing was continued for 3 h. After cooling to RT the mixture was poured onto crushed ice and extracted with DCM. The combined organic phases were filtered through a plug of diatomaceous earth and concentrated under reduced pressure to give crude 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (1.2 g) which was used directly in the next step.
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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